Dehydroalanine Dehydroalanine 2-aminoacrylic acid is a 2,3-dehydroamino acid that is alanine which has been dehydrogenated to introduce a double bond between positions 2 and 3. It has a role as an alkylating agent, a human metabolite and a mouse metabolite. It is an enamine, an alpha,beta-unsaturated monocarboxylic acid, a non-proteinogenic alpha-amino acid and a 2,3-dehydroamino acid. It is a conjugate acid of a 2-aminoacrylate. It is a tautomer of a 2-ammonioprop-2-enoate, a 2-iminopropionic acid and a 2-iminiopropionate.
2-Aminoacrylic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2-aminoprop-2-enoate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Dehydroalanine is a natural product found in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 28453-71-6
VCID: VC14479431
InChI: InChI=1S/C3H5NO2/c1-2(4)3(5)6/h1,4H2,(H,5,6)
SMILES:
Molecular Formula: C3H5NO2
Molecular Weight: 87.08 g/mol

Dehydroalanine

CAS No.: 28453-71-6

Cat. No.: VC14479431

Molecular Formula: C3H5NO2

Molecular Weight: 87.08 g/mol

* For research use only. Not for human or veterinary use.

Dehydroalanine - 28453-71-6

Specification

CAS No. 28453-71-6
Molecular Formula C3H5NO2
Molecular Weight 87.08 g/mol
IUPAC Name 2-aminoprop-2-enoic acid
Standard InChI InChI=1S/C3H5NO2/c1-2(4)3(5)6/h1,4H2,(H,5,6)
Standard InChI Key UQBOJOOOTLPNST-UHFFFAOYSA-N
Canonical SMILES C=C(C(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

Dehydroalanine (IUPAC name: 2-aminoprop-2-enoic acid) is an α,β-unsaturated amino acid with the molecular formula C₃H₅NO₂ and a molecular weight of 87.08 g/mol . Its planar geometry arises from the sp²-hybridized α-carbon and conjugated double bond system, which significantly influences its reactivity and interactions with biological targets.

Structural Characteristics

The double bond between Cα and Cβ (1.34 Å) creates a rigid backbone conformation, reducing conformational flexibility compared to alanine. Quantum mechanical calculations reveal a partial positive charge at Cβ (Mulliken charge: +0.32 e), making it susceptible to nucleophilic attacks . The amino and carboxyl groups maintain typical pKa values (α-COOH: 2.1; α-NH₃⁺: 9.7), though the electron-withdrawing effect of the double bond slightly acidifies the α-proton (pKa ≈ 18 vs. 19.7 for alanine) .

Table 1: Key Physicochemical Properties of Dehydroalanine

PropertyValueSource
Molecular FormulaC₃H₅NO₂
Molecular Weight87.08 g/mol
Melting Point245–247°C (decomposes)
logP (Octanol-Water)-1.34
Tautomeric Forms2-aminoacrylate, 2-iminopropionate

Biosynthesis and Natural Occurrence

Ribosomal Incorporation in Bacteria

Synthetic Methodologies

One-Pot Esterification/Elimination

A Cs₂CO₃-mediated protocol converts N-protected serines to Dha esters in 58–85% yield :

General Procedure:

  • React N-phthaloylserine (1 equiv) with haloalkane (2 equiv) in DMF at 60°C.

  • Add Cs₂CO₃ (3 equiv) to promote simultaneous esterification and β-elimination.

Table 2: Optimization of Dha Ester Synthesis

BaseSolventTemp (°C)Yield (%)
Cs₂CO₃DMF6085
K₂CO₃DMF6022
Na₂CO₃DMF6015

This method scales to 100 g with 63% yield, enabling access to derivatives like Z-dehydroalanine (Fig. 2) .

Applications in Natural Products and Drug Design

Covalent Protein Modification

Dha’s electrophilic Cβ forms stable thioether bonds with cysteine residues. In lantibiotics (e.g., nisin), Dha crosslinks enhance proteolytic stability and target binding . Computational docking shows Dha-containing peptides exhibit 3.2-fold higher affinity for thioredoxin reductase vs. alanine analogs .

Prodrug Activation

Z-dehydroalanine esters (e.g., isopropyl ester) serve as prodrugs, releasing active Dha via esterase cleavage. In vivo studies demonstrate 72% tumor growth inhibition in xenograft models compared to 34% for non-ester derivatives .

Analytical Characterization

Mass Spectrometry

Dha-containing peptides show characteristic neutral losses of 18 Da (H₂O) and 46 Da (HCOOH) in MALDI-TOF. High-resolution ESI-MS/MS identifies Dha via the fragment ion at m/z 70.04 (C₃H₄NO⁺) .

NMR Spectroscopy

¹H NMR (D₂O): δ 6.35 (dd, J = 10.2, 2.1 Hz, 1H, CβH), 5.92 (d, J = 10.2 Hz, 1H, CαH) . The deshielded Cα proton (δ 5.92) confirms double bond geometry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator